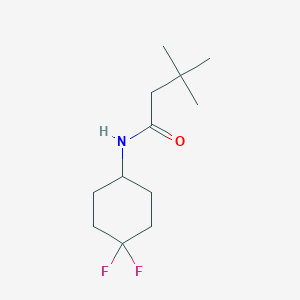
N-(4,4-difluorocyclohexyl)-3,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multistep processes that start from basic organic or amino acids, leading to enantiomerically pure intermediates. For example, the synthesis of dimethyl N-(9-phenylfluoren-9-yl)glutamate derivatives involves selective selenenylation-oxidation steps, demonstrating the complexity and precision required in synthesizing such compounds (Paz & Sardina, 1993).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4,4-difluorocyclohexyl)-3,3-dimethylbutanamide often includes complex cyclic systems and substituents that influence their chemical behavior and physical properties. The structure is typically confirmed through spectroscopic methods, such as NMR and IR spectroscopy, which provide detailed information on the electronic environment and molecular geometry.
Chemical Reactions and Properties
Chemical reactions involving compounds with difluorocyclohexyl groups can include transformations like gem-difluorination, which is crucial for introducing fluorine atoms into the molecular structure. Such reactions are valuable for the synthesis of biologically active molecules, demonstrating the compound's reactivity and potential for further chemical modifications (Lin et al., 2021).
Scientific Research Applications
Assembling of Diazabicyclo Frameworks
Research has indicated that derivatives related to N-(4,4-difluorocyclohexyl)-3,3-dimethylbutanamide can participate in the assembly of complex heterocyclic structures, such as 3,6-diazabicyclo[3.1.0]hexane frameworks, through oxidative systems. This demonstrates the compound's utility in constructing novel organic frameworks that could have various applications in material science and organic chemistry (Moskalik et al., 2014).
Fluorination and Its Effects
The study of fluorinated tertiary thio- and selenoethers showcases the impact of fluorine atoms on the chemical and physical properties of organic molecules. By examining reactions involving perfluoro(1,1-dimethylbutanide) anion, researchers have contributed to a deeper understanding of how fluorination can alter reactivity, stability, and solubility, potentially leading to new materials or more efficient chemical processes (Suzuki et al., 1987).
Conformational Studies of Fluorinated Compounds
Investigations into the conformational dynamics of fluorinated cyclohexane derivatives, such as 4,4-difluoro-1,1-dimethylcycloheptane, have provided insights into the effects of fluorination on molecular structure and behavior. Understanding these effects is crucial for the design of fluorinated compounds with desired physical and chemical properties, relevant in pharmaceuticals, agrochemicals, and materials science (Glazer et al., 1972).
Surface Activity of Fluorinated Surfactants
The synthesis and study of perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid ester fluorocarbon surfactants demonstrate the unique surface-active properties of fluorinated compounds. These surfactants exhibit low surface tension and can significantly reduce the surface tensions of organic solvents, highlighting their potential applications in various industrial processes, including coatings, lubricants, and in the formulation of repellent materials (Han et al., 2009).
Chemical Detection and Fluorophosphinidene Complexes
Research on the generation and trapping of superelectrophilic terminal fluorophosphinidene complexes sheds light on the potential applications of fluorinated compounds in chemical sensing and detection. Such studies contribute to the development of new methods for detecting and quantifying reactive species, with potential applications in environmental monitoring, industrial process control, and safety (Compain et al., 2006).
Mechanism of Action
Target of Action
The primary target of “N-(4,4-difluorocyclohexyl)-3,3-dimethylbutanamide” is the small-conductance calcium-activated potassium channels (SK channels) . These channels play a crucial role in regulating the electrical activity of neurons and their communication with other cells .
Mode of Action
“this compound” acts as a positive allosteric modulator of SK channels . It increases the activity of these channels in the Purkinje cells of the cerebellar cortex, leading to hyperpolarization and consequently, a slower firing rate .
Biochemical Pathways
The compound affects the pathway involving the Purkinje cells and their glutamatergic excitatory input to deep cerebellar neurons in the dentate nucleus . These neurons, in turn, exert the same input on the ventral intermediate nucleus in the thalamocortical system . The decrease in the activity of this pathway through targeting Purkinje cell firing rate is thought to have a beneficial impact on essential tremor .
Result of Action
The result of the compound’s action is thought to decrease the firing of neurons in the olivo-cerebellar network, which are theorized to contribute to the dysfunction of oscillatory neuronal input to the motor cortex that results in the presentation of motor tremors in the typical 4-12 Hz band associated with essential tremor .
Safety and Hazards
As with any chemical compound, handling “N-(4,4-difluorocyclohexyl)-3,3-dimethylbutanamide” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its properties. For example, if the compound is volatile, inhalation could be a risk. If the compound is reactive, it could pose a risk of chemical burns .
Future Directions
The future research directions involving this compound would depend on its properties and uses. For example, if the compound shows promising biological activity, it could be studied as a potential pharmaceutical drug. Alternatively, if the compound has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .
properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F2NO/c1-11(2,3)8-10(16)15-9-4-6-12(13,14)7-5-9/h9H,4-8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEHIPXLKPNPTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1CCC(CC1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



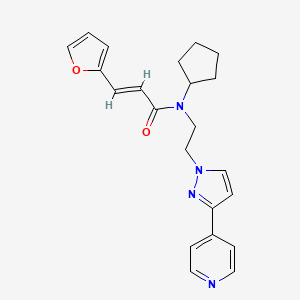

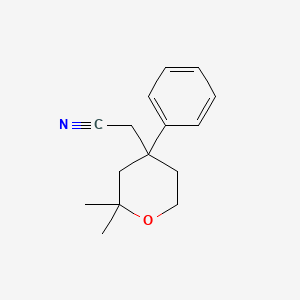
![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2498505.png)
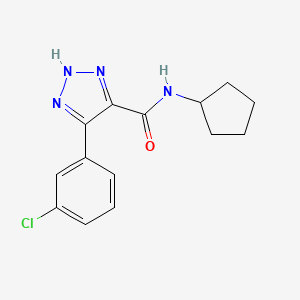
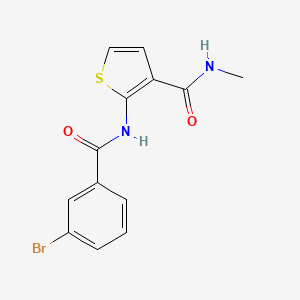
![6-(Oxolan-2-ylmethyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2498509.png)
![{[2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetonitrile](/img/structure/B2498510.png)
![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2498511.png)
![1,7,8-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498513.png)
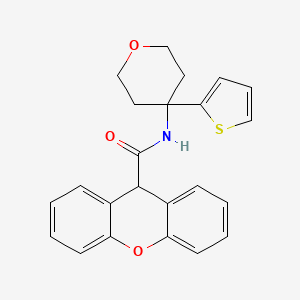
![3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]acrylic acid](/img/structure/B2498515.png)